N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide
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Overview
Description
N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a methyl group at the nitrogen atom, a naphthalene ring attached via a sulfonyl group, and a propanamide moiety. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Methylation: The nitrogen atom of the piperidine ring is methylated using methyl iodide or a similar methylating agent under basic conditions.
Sulfonylation: The naphthalene ring is introduced via a sulfonylation reaction, where naphthalene-2-sulfonyl chloride reacts with the methylpiperidine derivative in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the propanamide group through an amidation reaction, typically using propanoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The sulfonyl and amide groups are key functional groups that facilitate these interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1-methylpiperidin-4-yl)-3-(phenylsulfonyl)propanamide: Similar structure but with a phenyl group instead of a naphthalene ring.
N-(1-methylpiperidin-4-yl)-3-(benzylsulfonyl)propanamide: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
N-(1-methylpiperidin-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C19H24N2O3S |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(1-methylpiperidin-4-yl)-3-naphthalen-2-ylsulfonylpropanamide |
InChI |
InChI=1S/C19H24N2O3S/c1-21-11-8-17(9-12-21)20-19(22)10-13-25(23,24)18-7-6-15-4-2-3-5-16(15)14-18/h2-7,14,17H,8-13H2,1H3,(H,20,22) |
InChI Key |
OZJDLWNQCRZEPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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